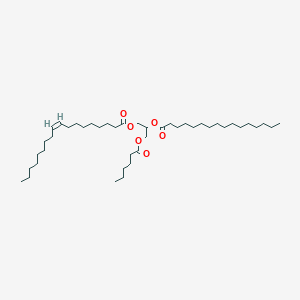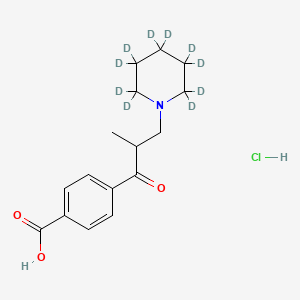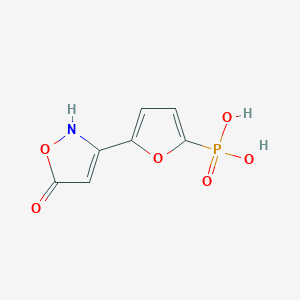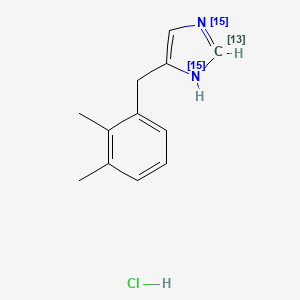![molecular formula C10H5F3OS B13436906 3-(Trifluoromethyl)benzo[b]thiophene-6-carbaldehyde](/img/structure/B13436906.png)
3-(Trifluoromethyl)benzo[b]thiophene-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trifluoromethyl)benzo[b]thiophene-6-carboxaldehyde is a fluorinated thiophene derivative Thiophene derivatives are known for their wide range of applications in various fields, including material science, pharmaceuticals, and organic electronics
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)benzo[b]thiophene-6-carboxaldehyde typically involves the trifluoromethylation of benzo[b]thiophene followed by formylation. One common method is the photochemical reaction of benzo[b]thiophene with bromotrifluoromethane, which yields a mixture of trifluoromethylated products. The desired 3-(Trifluoromethyl)benzo[b]thiophene is then isolated and subjected to formylation using a Vilsmeier-Haack reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(Trifluoromethyl)benzo[b]thiophene-6-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: 3-(Trifluoromethyl)benzo[b]thiophene-6-carboxylic acid.
Reduction: 3-(Trifluoromethyl)benzo[b]thiophene-6-methanol.
Substitution: Various substituted benzo[b]thiophene derivatives depending on the nucleophile used.
科学的研究の応用
3-(Trifluoromethyl)benzo[b]thiophene-6-carboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated thiophene derivatives.
Biology: Investigated for its potential as a selective inhibitor of certain enzymes due to the presence of the trifluoromethyl group.
Medicine: Explored for its anti-inflammatory and anticancer properties.
作用機序
The mechanism of action of 3-(Trifluoromethyl)benzo[b]thiophene-6-carboxaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. For example, it may inhibit histone deacetylases (HDACs), leading to changes in gene expression and exhibiting anticancer effects .
類似化合物との比較
Similar Compounds
- 3-(Trifluoromethyl)benzo[b]thiophene-2-carboxaldehyde
- 6-Bromo-3-(trifluoromethyl)benzo[b]thiophene-2-carboxaldehyde
- 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde
Uniqueness
3-(Trifluoromethyl)benzo[b]thiophene-6-carboxaldehyde is unique due to the position of the trifluoromethyl group and the aldehyde functionality. This specific arrangement imparts distinct electronic properties, making it particularly useful in the development of organic electronic materials and as a versatile intermediate in synthetic chemistry .
特性
分子式 |
C10H5F3OS |
|---|---|
分子量 |
230.21 g/mol |
IUPAC名 |
3-(trifluoromethyl)-1-benzothiophene-6-carbaldehyde |
InChI |
InChI=1S/C10H5F3OS/c11-10(12,13)8-5-15-9-3-6(4-14)1-2-7(8)9/h1-5H |
InChIキー |
IYPBHXFLFBYYBB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C=O)SC=C2C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[1-(2,3-Dimethylphenyl)ethyl]-1-(triphenylmethyl)-1H-imidazole](/img/structure/B13436840.png)
![(1R-endo)-8-Methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester (2R,3R)-2,3-Dihydroxybutanedioate](/img/structure/B13436848.png)
![alpha-[2-(4-Chlorophenyl)-2-oxoethyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile](/img/structure/B13436859.png)
![[1-Methyl-4-(2,3,4,5,6-pentadeuteriophenyl)-3-prop-2-enylpiperidin-4-yl] propanoate;hydrochloride](/img/structure/B13436863.png)

![(2S,4R)-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13436878.png)


![5-Cyclopropyl-10-(1-piperidinyl)-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B13436887.png)

